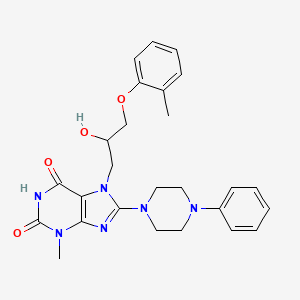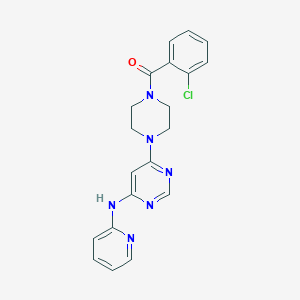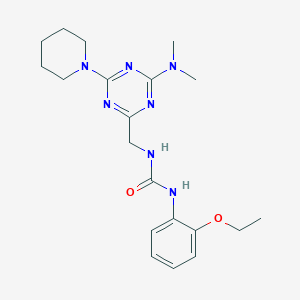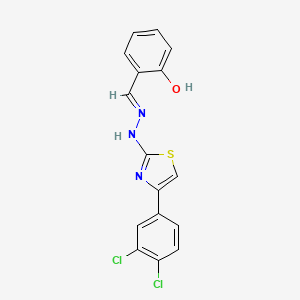![molecular formula C39H28Br2N4O2 B2763634 6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine CAS No. 392237-15-9](/img/structure/B2763634.png)
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds of this nature are typically part of the quinoline family. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in various fields such as pharmaceuticals, dyes, and more .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution . The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like 1H NMR and MS spectrum . These techniques can provide information about the number and type of atoms in the compound, their arrangement, and the types of bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用
Synthesis and Pharmacological Importance
Quinoline derivatives, such as 6-bromoquinazolinones, have been synthesized and evaluated for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. These compounds are characterized and purified through analytical and spectral data, including IR, NMR, and Mass spectrometry, demonstrating their diverse potential in drug development and therapeutic applications (Ch. Rajveer et al., 2010).
Antimicrobial Activity
The synthesis of quinazolinones has also been associated with antimicrobial activities. By undergoing various chemical reactions, these compounds have been tested against several microorganisms, showing promise as antibacterial agents. This research highlights the potential of quinoline derivatives in addressing microbial resistance and developing new antibiotics (J. A. Patel et al., 2006).
Biological Activity and Molecular Interaction
Quinoline derivatives have been studied for their potential biological activity, including interactions with biological targets. For instance, studies on the structural modification of quinoline compounds have led to insights into their binding affinities and selectivities, which are crucial for drug design and development. These investigations underscore the importance of quinoline derivatives in medicinal chemistry and pharmacology (Kuo‐hsien Fan et al., 2011).
Fluorescence Sensing and Material Science
Quinoline-based compounds have been explored for their fluorescence sensing properties, demonstrating their utility in detecting metal ions such as Al3+ and Zn2+. This property is significant for various applications, including environmental monitoring and biomedical imaging. The ability of these compounds to produce distinct color changes upon interaction with specific ions showcases their potential in the development of sensitive and selective chemical sensors (Ananta Hazra et al., 2018).
作用機序
Target of Action
Similar compounds have been found to interact with proteins like bcl-2 . Bcl-2 is a protein that plays a crucial role in regulating cell death and survival, making it a potential target for cancer therapies .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its target proteins through non-covalent interactions such as hydrogen bonding and aromatic stacking . These interactions could potentially alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
If the compound does indeed target bcl-2, it could potentially affect pathways related to apoptosis or programmed cell death . This could have downstream effects on cell survival and proliferation, particularly in the context of cancer cells .
Result of Action
If it does interact with proteins like bcl-2, it could potentially induce apoptosis in cancer cells . This could result in a decrease in tumor growth and size .
特性
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28Br2N4O2/c1-46-35-18-13-24(19-36(35)47-2)23-42-45-39-38(37(26-11-7-4-8-12-26)31-21-28(41)15-17-33(31)44-39)34-22-29(25-9-5-3-6-10-25)30-20-27(40)14-16-32(30)43-34/h3-23H,1-2H3,(H,44,45)/b42-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUVYOZWRYEILH-SNDAAJCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)
![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)


![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)


![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)
![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)
![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2763570.png)
![N-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2763571.png)
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)